4-tert-butyl-N-(2-cyanophenyl)benzamide

Catalog No.
S1692220
CAS No.
M.F
C18H18N2O
M. Wt
278.3g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-N-(2-cyanophenyl)benzamide

Product Name

4-tert-butyl-N-(2-cyanophenyl)benzamide

IUPAC Name

4-tert-butyl-N-(2-cyanophenyl)benzamide

Molecular Formula

C18H18N2O

Molecular Weight

278.3g/mol

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-10-8-13(9-11-15)17(21)20-16-7-5-4-6-14(16)12-19/h4-11H,1-3H3,(H,20,21)

InChI Key

BZEXWBPJLLULMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

4-tert-butyl-N-(2-cyanophenyl)benzamide is an organic compound characterized by its unique molecular structure, which consists of a benzamide core substituted with a tert-butyl group and a cyano group on the phenyl ring. Its molecular formula is C18H18N2OC_{18}H_{18}N_{2}O with a molecular weight of 278.3 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity and reactivity.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: While less common, oxidation and reduction reactions can occur, affecting the cyano or amide functionalities.

The biological activity of 4-tert-butyl-N-(2-cyanophenyl)benzamide is linked to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor or receptor modulator, which may lead to therapeutic applications in treating diseases such as cancer or inflammation. The specific pathways and mechanisms of action depend on the biological context and the target proteins involved .

The synthesis of 4-tert-butyl-N-(2-cyanophenyl)benzamide typically involves a reaction between 4-tert-butylbenzoyl chloride and 2-cyanophenylamine. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. Purification methods such as recrystallization or column chromatography are employed to isolate the final product .

General Reaction Scheme

  • Formation of Benzoyl Chloride: Reacting 4-tert-butylbenzoic acid with thionyl chloride.
  • Nucleophilic Attack: The resulting benzoyl chloride reacts with 2-cyanophenylamine.
  • Purification: The crude product is purified through recrystallization.

4-tert-butyl-N-(2-cyanophenyl)benzamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: It can be used in synthetic organic chemistry as a building block for more complex molecules.
  • Material Science: The compound may have applications in developing new materials with specific properties due to its unique structure .

Interaction studies involving 4-tert-butyl-N-(2-cyanophenyl)benzamide focus on its binding affinity to various enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby influencing disease progression .

Several compounds share structural similarities with 4-tert-butyl-N-(2-cyanophenyl)benzamide, including:

  • 4-tert-butyl-N-(3-cyanophenyl)benzamide
  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • N-(4-cyanophenyl)benzamide
  • 4-tert-butylbenzoic acid

Comparison Table

Compound NameUnique Features
4-tert-butyl-N-(3-cyanophenyl)benzamideDifferent substitution pattern on the phenyl ring
4-tert-butyl-N-(4-methoxyphenyl)benzamideContains a methoxy group instead of cyano
N-(4-cyanophenyl)benzamideLacks the tert-butyl group, affecting solubility
4-tert-butylbenzoic acidNo amide functionality; primarily an acid

Uniqueness

The uniqueness of 4-tert-butyl-N-(2-cyanophenyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs. This makes it a valuable compound for further research and potential applications in various fields .

XLogP3

3.9

Dates

Last modified: 07-19-2023

Explore Compound Types